molecular formula C14H14N6O3S B3002212 N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide CAS No. 1351623-25-0

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B3002212
CAS No.: 1351623-25-0
M. Wt: 346.37
InChI Key: AALZIUMDTWPBHZ-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a synthetic heterocyclic compound of significant interest in early-stage drug discovery, particularly in oncology. Its molecular architecture, featuring a pyridazinone core linked to both a pyrazole and a pyridine-sulfonamide group, classifies it within a broader class of pyridazinone-derived compounds investigated for their capacity to modulate challenging oncogenic targets . Research into structurally analogous compounds highlights their potential as modulators of MYC expression and activity . The MYC family of proto-oncogenes are transcription factors that control critical cellular processes like proliferation and apoptosis, and their dysregulation is a driver in a wide array of cancers, including lung, breast, and leukemia . Due to the inherent difficulty in directly targeting the MYC protein with small molecules, this compound represents a valuable chemical tool for probing indirect modulation pathways. Furthermore, the integration of the pyrazole pharmacophore, a scaffold widely recognized for its diverse biological profile, suggests potential for inhibiting key kinase signaling pathways relevant to cancer cell survival and proliferation . This reagent provides researchers with a specialized molecule for exploring novel mechanisms in oncology research, screening against kinase panels, and investigating the biological functions of pyridazinone-based structures in cellular models.

Properties

IUPAC Name

N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3S/c21-14-5-4-13(19-9-2-7-16-19)18-20(14)10-8-17-24(22,23)12-3-1-6-15-11-12/h1-7,9,11,17H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALZIUMDTWPBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The compound features a pyridazine ring fused with a pyrazole moiety, contributing to its unique pharmacological properties. The presence of a sulfonamide group enhances its interaction with biological targets, making it a subject of interest for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory and cancer pathways. Preliminary studies indicate that it may modulate the activity of key proteins involved in cell proliferation and inflammatory responses. Molecular docking studies have suggested potential binding affinities that could elucidate its mechanism of action further.

Biological Activities

Research into the biological activities of this compound reveals several promising effects:

  • Anticancer Activity : Compounds similar to this one have demonstrated significant antiproliferative effects against various cancer cell lines, including:
    • Breast Cancer (MDA-MB-231)
    • Liver Cancer (HepG2)
    • Colorectal Cancer
    • Lung Cancer .
  • Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation, potentially providing relief in conditions characterized by chronic inflammation.
  • Antibacterial Properties : Certain derivatives have shown activity against bacterial strains, suggesting potential applications in treating infections .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activities of compounds related to this compound. Below are key findings:

Study FocusFindings
Antitumor ActivityIn vitro studies indicated that pyrazole derivatives inhibited the growth of multiple cancer types, including lung and breast cancers .
Antibacterial ActivitySome derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.50 µg/mL against pathogenic isolates .
Anti-biofilm FormationCompounds significantly reduced biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa by over 80% .

Comparative Analysis

When comparing this compound with other similar compounds, several aspects stand out:

CompoundUnique FeaturesBiological Activity
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamideIncreased lipophilicity due to trifluoromethyl groupEnhanced anticancer properties
Pyrazole DerivativesVarious substitutions lead to diverse activitiesBroad spectrum against cancer and bacteria

Scientific Research Applications

Structural Overview

The compound features a pyridazine core with a pyrazole moiety and a sulfonamide group, which enhances its interaction with biological targets. The presence of multiple heteroatoms suggests a high potential for diverse biological activity.

Medicinal Chemistry

Therapeutic Potential
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is being studied for its potential as a therapeutic agent. Compounds with similar structures have demonstrated various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics.
  • Anticancer Properties : The compound's ability to inhibit cyclin-dependent kinases (CDKs) positions it as a promising anticancer agent, particularly against cancer cell lines resistant to traditional therapies.

Pharmacology

Mechanism of Action
The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. This interaction can influence critical biochemical pathways, including cell cycle regulation and apoptosis.

Pharmacokinetic Properties
Studies focus on the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Understanding these properties is crucial for assessing its viability as a drug candidate.

Biological Studies

Cellular Assays
this compound is utilized in various biological assays to explore its effects on cellular processes. Notable applications include:

  • Inhibition of Cancer Cell Proliferation : Assays have shown that the compound can significantly reduce the proliferation of certain cancer cell lines.
  • Antimicrobial Testing : The compound has been tested against various pathogens, demonstrating notable efficacy in inhibiting their growth.

Industrial Applications

Beyond its therapeutic potential, this compound may also find applications in industrial chemistry. Its unique structure could be leveraged in synthesizing other complex organic molecules or as a precursor for pharmaceutical production.

Comparative Analysis with Related Compounds

To contextualize the applications of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructural FeaturesBiological Activity
6-Oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acidPhenylpyrazole moietyAdenosine receptor antagonist
N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]acetamideButanoyl group on pyrazoleSelective P2Y12 receptor antagonist
N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-)pyridazinoneThiazole ringAnticancer activity

The table illustrates the diversity within this chemical class and highlights how the unique substituents on each compound influence their biological activities and potential applications.

Comparison with Similar Compounds

6-((2-(Piperazin-1-yl)ethyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide (Compound 43)

  • Structure: Shares the pyridine-3-sulfonamide group but replaces the pyridazinone-ethyl linker with a piperazine-ethylamino chain. The pyrazole substituent is 1,3,5-trimethyl, contrasting with the unsubstituted 1H-pyrazole in the target compound.
  • Synthesis: Prepared via nucleophilic substitution of a chloro-sulfonamide intermediate with 2-(piperazin-1-yl)ethanamine in ethanol, yielding 31% .
  • Significance : The piperazine group enhances solubility and may influence pharmacokinetics, while the methylated pyrazole could alter steric interactions in target binding.

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

  • Structure: Retains the pyridazinone and pyrazole motifs but lacks the sulfonamide and ethyl-pyridine components. Instead, it features an aniline group at the 3-position.
  • Crystallography: Structural analysis reveals planar geometry in the pyridazinone-pyrazole system, with intermolecular hydrogen bonding involving the amine group .

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

  • Structure: Replaces the pyridine-3-sulfonamide with a dihydrobenzodioxine-sulfonamide group. The pyridin-4-yl substituent on the pyridazinone differs from the 1H-pyrazol-1-yl group in the target compound.
  • Properties : Molecular weight 414.4 (C₁₉H₁₈N₄O₅S). The dihydrobenzodioxine may enhance lipophilicity compared to pyridine-based systems .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight Synthesis Yield (If Reported)
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide (Target) Pyridazinone + sulfonamide 1H-Pyrazol-1-yl, pyridine-3-sulfonamide Not reported Not reported
6-((2-(Piperazin-1-yl)ethyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide Pyridine-sulfonamide Piperazine-ethylamino, trimethylpyrazole Not reported 31%
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazinone Aniline, 1H-pyrazole Not reported Not reported
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Pyridazinone + sulfonamide Pyridin-4-yl, dihydrobenzodioxine 414.4 Not reported

Functional and Pharmacophoric Differences

  • Sulfonamide vs. Amine: The target compound’s sulfonamide group provides strong hydrogen-bond acceptor/donor capacity, unlike the aniline in Compound N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine .
  • Heterocyclic Substituents: The 1H-pyrazol-1-yl group (target) vs.
  • Linker Flexibility : The ethyl chain in the target compound may confer conformational flexibility compared to rigid aromatic linkers in analogues.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : A stepwise approach is advised:
  • Coupling Reactions : Use palladium-catalyzed cross-coupling or nucleophilic substitution to attach the pyridazine and pyrazole moieties, as demonstrated in analogous pyrazolylpyridazine syntheses (e.g., copper(I) bromide and cesium carbonate as catalysts in DMSO at 35°C for 48 hours) .
  • Sulfonamide Formation : React the pyridazine intermediate with pyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine in THF).
  • Optimization : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature, catalyst loading). For example, a fractional factorial design can reduce trial runs while maximizing yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and stereochemistry, particularly for pyridazine ring substitution patterns and sulfonamide linkage .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight and isotopic patterns, as seen in structurally related sulfonamide derivatives .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm, referencing pharmaceutical-grade standards (e.g., EP/ICH guidelines) .

Q. What are the known biological targets or activities associated with pyrazolylpyridazine derivatives, and how can these be experimentally validated?

  • Methodological Answer :
  • Target Prediction : Pyrazolylpyridazines often inhibit kinases (e.g., glycogen synthase kinase-3β) or modulate cardiovascular targets. Use docking studies (AutoDock Vina or Schrödinger) to predict binding affinities .
  • Validation : Conduct in vitro kinase assays (e.g., ADP-Glo™) or cell-based assays (e.g., antihypertensive activity in vascular smooth muscle cells) .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental design to predict reaction pathways or biological activity?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (Gaussian or ORCA) to model transition states and intermediates. For example, simulate the sulfonamide bond formation using density functional theory (DFT) .
  • Feedback Loops : Optimize synthetic routes by iterating between computational predictions (e.g., activation energies) and experimental validation (e.g., reaction yield monitoring) .

Q. What strategies resolve contradictions in biological activity data across assay conditions?

  • Methodological Answer :
  • Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm target engagement .
  • Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., pH, serum concentration in cell media) .
  • Meta-Analysis : Aggregate data from multiple labs using platforms like Open Science Framework to assess reproducibility .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with modifications to the pyrazole ring (e.g., substituent variations) or sulfonamide linker (e.g., alkyl chain length).
  • High-Throughput Screening : Test analogs in dose-response assays (e.g., IC50_{50} determination) against primary and off-target proteins .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity trends .

Methodological Notes

  • Data Contradictions : Cross-validate unexpected results using independent techniques (e.g., X-ray crystallography for ambiguous NMR signals) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to identify decomposition pathways .

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